molecular formula C10H14O B6251998 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis CAS No. 124182-92-9

(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis

Cat. No.: B6251998
CAS No.: 124182-92-9
M. Wt: 150.2
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Description

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis is a spirocyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a pentalene moiety

Properties

CAS No.

124182-92-9

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of enynes containing a hydroxyl group at one of the propargylic positions, which undergo selective rearrangement in the presence of catalytic amounts of PtCl2 or (PPh3)AuCl/AgSbF6 to form bicyclo[3.1.0]hexan-3-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic methodologies and stereoselective synthesis may facilitate scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis has several applications in scientific research:

Mechanism of Action

The mechanism by which (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis is unique due to its spirocyclic structure, which imparts distinct stereochemical and physicochemical properties

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